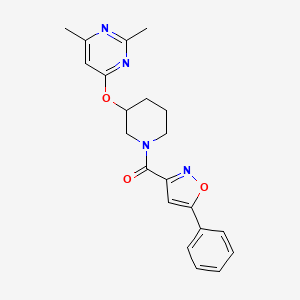

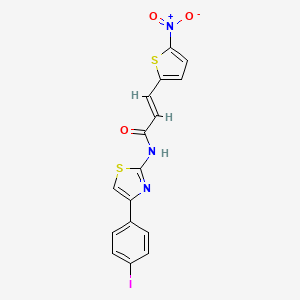

![molecular formula C11H14FNO4S B2661553 D-Valine, N-[(4-fluorophenyl)sulfonyl]- CAS No. 190275-60-6](/img/structure/B2661553.png)

D-Valine, N-[(4-fluorophenyl)sulfonyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“D-Valine, N-[(4-fluorophenyl)sulfonyl]-” is a chemical compound with the molecular formula C11H14FNO4S . It is extensively used in scientific research due to its unique properties and potential therapeutic benefits.

Synthesis Analysis

While specific synthesis methods for “D-Valine, N-[(4-fluorophenyl)sulfonyl]-” were not found in the search results, it’s worth noting that pyrrolidine, a similar compound, is synthesized from different cyclic or acyclic precursors . The synthetic strategies used include ring construction and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “D-Valine, N-[(4-fluorophenyl)sulfonyl]-” includes a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis

“D-Valine, N-[(4-fluorophenyl)sulfonyl]-” has an average mass of 275.297 Da and a monoisotopic mass of 275.062744 Da . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds containing D-Valine, or structurally related analogs, have been extensively studied. For instance, the design and synthesis of novel compounds incorporating an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety led to promising antimicrobial agents against Gram-positive pathogens, notably Enterococcus faecium biofilm-associated infections. These compounds were characterized through various spectroscopic techniques and tested for their antimicrobial action, revealing their potential in developing new antimicrobial agents (Apostol et al., 2022).

Biological Evaluation

The biological evaluation of D-Valine derived compounds, such as those incorporating a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, demonstrated significant antimicrobial activity against Gram-positive bacterial strains. These evaluations involved both in vitro and in silico studies, suggesting these compounds' potential for therapeutic applications (Apostol et al., 2021).

Mechanism-Based Inactivation Studies

Mechanism-based inactivation studies have explored the interaction of L-valinamide derivatives with biological enzymes. For example, DPC 681, a potent peptide-like human immunodeficiency virus protease inhibitor, demonstrated both inhibition and induction of human CYP3A4, highlighting the complex interactions these compounds can have with biological systems and their potential for drug development (Luo et al., 2003).

Antimicrobial and Antibiofilm Activities

Research into N-acyl-α-amino acids and 1,3-oxazoles derivatives derived from D-Valine has shown these compounds to have antimicrobial and antibiofilm activities. This includes potential applications for combating bacterial biofilms, a significant concern in medical and industrial settings (Apostol et al., 2021).

Involvement in Nucleation Processes

Studies on the nucleation mechanism of systems involving D-Valine, such as those with sulfuric acid and dimethylamine, provide insights into atmospheric new particle formation. Understanding the role of D-Valine in these processes could have implications for environmental science and atmospheric chemistry (Liu et al., 2021).

Safety and Hazards

Properties

IUPAC Name |

(2R)-2-[(4-fluorophenyl)sulfonylamino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRQLAGSSZUTTO-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353212 |

Source

|

| Record name | N-[(4-fluorophenyl)sulfonyl]-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190275-60-6 |

Source

|

| Record name | N-[(4-fluorophenyl)sulfonyl]-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

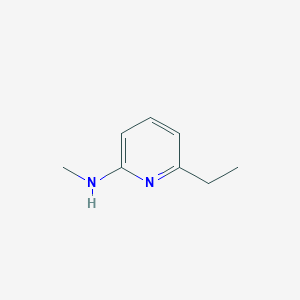

![2-[[1-[2-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2661475.png)

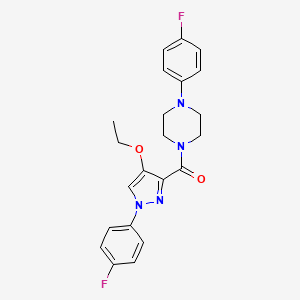

![1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid](/img/structure/B2661480.png)

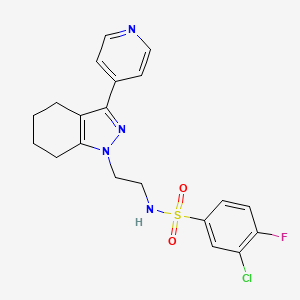

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2661481.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide](/img/structure/B2661483.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2661484.png)

![3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2661492.png)